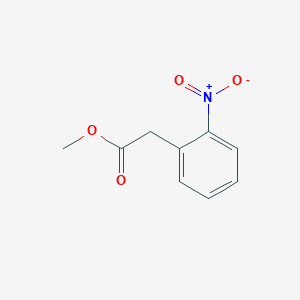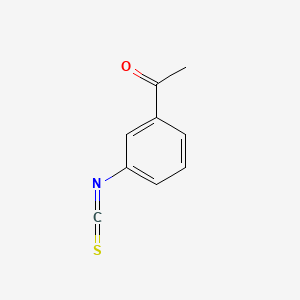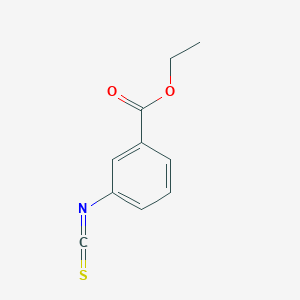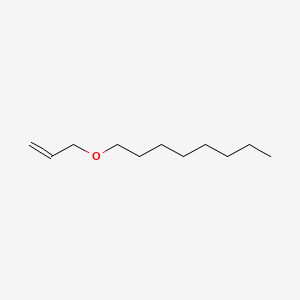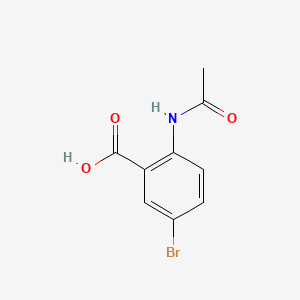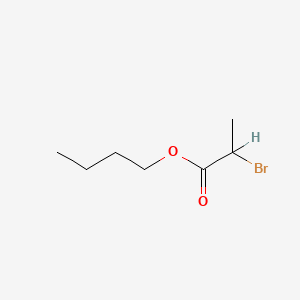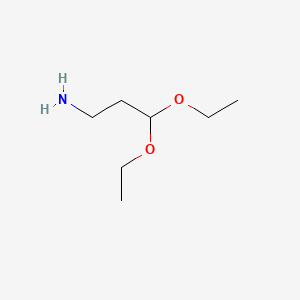
4-Hydroxy-2,6-dimethoxybenzaldehyde
概要
説明
4-Hydroxy-2,6-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde . It appears as a light yellow to yellow to orange powder or crystal .
Synthesis Analysis
The compound is synthesized via the Vielsmeyer-Haack reaction . The product formation is confirmed by 1H NMR .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2,6-dimethoxybenzaldehyde is C9H10O4 . Its molecular weight is 182.18 .Chemical Reactions Analysis
The sodium salt of 4-Hydroxy-2,6-dimethoxybenzaldehyde may be used to derivatize Merrifield resin to form resin-bound aldehyde .Physical And Chemical Properties Analysis
The compound is solid at 20°C . It has a melting point of 220°C (dec.) . It is soluble in methanol .科学的研究の応用
Bactericidal Activity
4-Hydroxy-2,6-dimethoxybenzaldehyde: has been used as a test compound to investigate its bactericidal properties. Studies have shown its effectiveness against a range of bacteria, including Campylobacter jejuni , Escherichia coli , Listeria monocytogenes , and Salmonella enterica . This compound’s ability to inhibit bacterial growth makes it a valuable subject for developing new antimicrobial agents.
Synthesis and Chemical Analysis
The compound is synthesized via the Vielsmeyer-Haack reaction . Its formation is confirmed by 1H NMR spectroscopy . The detailed analysis of its structure provides insights into the reactivity and stability of benzaldehyde derivatives, which are crucial for various synthetic applications.
Resin-Bound Aldehyde Formation
4-Hydroxy-2,6-dimethoxybenzaldehyde: can be used to derivatize Merrifield resin , resulting in resin-bound aldehyde . This application is significant in solid-phase organic synthesis, where the compound can serve as a linker or a functional group for further chemical reactions.
Safety and Hazards
将来の方向性
作用機序
- Role : By disrupting these antioxidation systems, it destabilizes cellular redox homeostasis and inhibits fungal growth .
- This disruption leads to oxidative stress and destabilization of cellular redox balance, ultimately inhibiting fungal growth .
- Deletion mutants in these pathways (e.g., sod1 Δ, sod2 Δ, glr1 Δ) demonstrate the compound’s antifungal activity .
- Impact on Bioavailability : Limited information is available, but its lipophilic nature suggests potential bioavailability .
- Cellular Effects : Inhibition of fungal growth by destabilizing redox balance and compromising antioxidation defenses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPJAZIRZFCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336201 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,6-dimethoxybenzaldehyde | |
CAS RN |
22080-96-2 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde?
A1: 4-Hydroxy-2,6-dimethoxybenzaldehyde is characterized by its ability to form infinite hydrogen-bonded chains in its solid state. This characteristic is shared with its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde. []
Q2: Has 4-Hydroxy-2,6-dimethoxybenzaldehyde been found in natural sources?
A2: Yes, this compound was isolated for the first time from the aerial parts of the plant Inula lineariifolia Turcz. []
Q3: Does 4-Hydroxy-2,6-dimethoxybenzaldehyde exhibit any biological activity?
A3: Research indicates that 4-Hydroxy-2,6-dimethoxybenzaldehyde demonstrates antibacterial activity against a range of foodborne pathogens. This includes Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. Interestingly, C. jejuni exhibited significantly higher sensitivity compared to the other tested pathogens. []
Q4: Are there any structural features of 4-Hydroxy-2,6-dimethoxybenzaldehyde that contribute to its antibacterial activity?
A4: Studies suggest that the presence of the aldehyde (CHO) group, in contrast to a carboxyl (COOH) group, plays a role in its antibacterial activity. Furthermore, the position and number of hydroxyl (OH) substituents on the benzene ring also influence its effectiveness. For instance, a 2-OH substitution enhances activity specifically in benzaldehydes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


